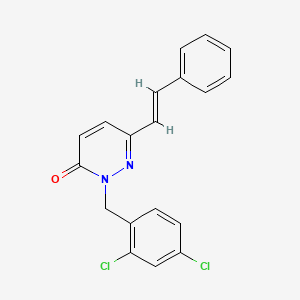
2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. This structure is often found in various pharmaceuticals due to its ability to readily form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with the 2,4-dichlorobenzyl group and the styryl group attached at the 2nd and 6th positions, respectively. The dichlorobenzyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridazinone ring might be involved in hydrogen bonding interactions, while the chlorines on the dichlorobenzyl group might make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Herbicidal Properties
2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone and its derivatives exhibit significant herbicidal properties. Studies on substituted pyridazinone compounds, including this compound, have demonstrated their ability to inhibit the Hill reaction and photosynthesis in plants like barley, contributing to their phytotoxicity. These properties are critical for developing effective herbicides (Hilton et al., 1969).
Anticancer Potential
Recent research has explored the anticancer potential of 3(2H)-pyridazinone derivatives. These compounds, including this compound, have been synthesized and evaluated for their effectiveness against various cancer cell lines. Molecular docking studies suggest that these compounds may possess significant antioxidant activity, which could contribute to their anticancer properties (Mehvish & Kumar, 2022).
Crystal Structure Analysis
The crystal structure of this compound derivatives has been analyzed to understand their molecular configuration better. Such studies provide valuable insights into the spatial arrangement of atoms within these compounds, which is crucial for predicting and optimizing their biological activity (Daoui et al., 2021).
Platelet Aggregation Inhibition
Some 3(2H)-pyridazinone derivatives have shown potential as platelet aggregation inhibitors. Research on these compounds, which include this compound, indicates their possible use in preventing clot formation, which is essential for cardiovascular health (Estevez, Raviña, & Sotelo, 1998).
Antisecretory and Antiulcer Activities
Research on 3(2H)-pyridazinone derivatives, including this compound, has explored their potential in treating gastric ulcers. These compounds exhibit significant gastric antisecretory and antiulcer activities, making them candidates for developing new antiulcer agents (Yamada et al., 1983).
Fungicidal and Genotoxic Activity
The fungicidal and genotoxic activities of substituted pyridazinones, including this compound derivatives, have been investigated. These studies contribute to understanding these compounds' potential use as fungicides and their safety profile in terms of genotoxicity (Carmellino et al., 1993).
Future Directions
Mechanism of Action
Target of Action
It is known that dichlorobenzyl alcohol, a related compound, acts as a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of dichlorobenzyl alcohol, a related compound, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It is known that dichlorobenzyl alcohol, a related compound, has some in vitro antiviral action .
Result of Action
Dichlorobenzyl alcohol, a related compound, is known to provide symptomatic relief of acute sore throat and postoperative sore throat .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-8-7-15(18(21)12-16)13-23-19(24)11-10-17(22-23)9-6-14-4-2-1-3-5-14/h1-12H,13H2/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNUYWRQHSSDBC-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
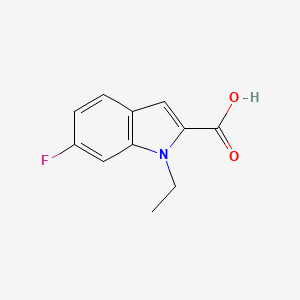

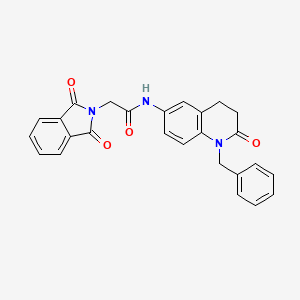
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
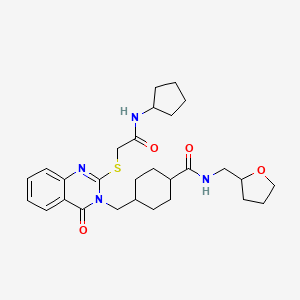
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)
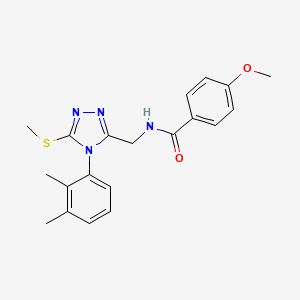

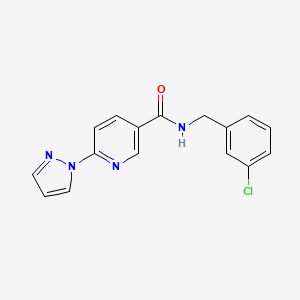
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)
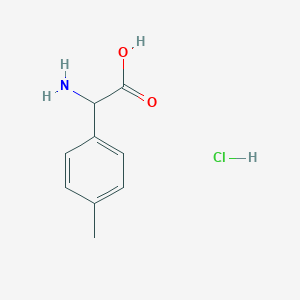
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
